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Compound of Interest

Compound Name: JG26

Cat. No.: B608184

A direct comparative analysis of the in vivo efficacy and toxicity of JG26 and aderbasib is not
currently possible due to the absence of published in vivo data for JG26. While aderbasib has
been evaluated in several preclinical and clinical settings, research on JG26 appears to be at
an earlier, in vitro stage. This guide, therefore, provides a comprehensive overview of the
available in vivo data for aderbasib and the current in vitro understanding of JG26, offering a
baseline for future comparative research.

Aderbasib: A Dual ADAM10/17 Inhibitor with Anti-
Tumor Activity

Aderbasib (INCB7839) is an orally bioavailable, potent inhibitor of both ADAM10 and ADAM17,
two cell-surface proteases known as sheddases.[1][2] These enzymes are implicated in the
release of various signaling molecules, including those that drive tumor growth and
inflammation.[3][4][5] By inhibiting ADAM10 and ADAM17, aderbasib aims to suppress tumor
cell proliferation.[1]

In Vivo Efficacy of Aderbasib

Preclinical studies have demonstrated the anti-tumor efficacy of aderbasib in various cancer
models.

Glioma: In a pediatric glioblastoma orthotopic xenograft model using SU-pcGBM2 cells in NSG
mice, intraperitoneal administration of aderbasib at a dose of 50 mg/kg, five days a week for
two weeks, robustly inhibited tumor growth.[2]
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Breast Cancer: In a BT474-SC1 breast cancer xenograft model, aderbasib was tested at a
daily dose of 30 mg/kg.[6] While specific tumor growth inhibition data from this particular study
is not detailed in the provided search results, the context suggests its investigation in
combination therapies for HER2+ breast cancer.[6] The rationale for using an ADAM inhibitor in
this context is that ADAM10 and ADAM17 are involved in the shedding of the HER2 receptor, a
process that can contribute to resistance to HER2-targeted therapies.[6]

In Vivo Toxicity of Aderbasib

While showing promise in preclinical models, the clinical development of aderbasib has been
hampered by toxicity concerns. Notably, treatment with potent, non-selective inhibitors of
ADAM10 and ADAM17, such as aderbasib, has been associated with the induction of deep
vein thrombosis in some patients.[5] Development of aderbasib for metastatic breast cancer
was halted in 2011 following contradictory results from Phase Il trials.[1]

Signaling Pathway Targeted by Aderbasib

Aderbasib's mechanism of action involves the inhibition of ADAM10 and ADAM17, which play a
crucial role in the processing of various cell surface proteins. This includes ligands for the
epidermal growth factor receptor (EGFR) and the Notch signaling pathway.[7] By blocking
these sheddases, aderbasib can interfere with these key oncogenic signaling cascades.
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Aderbasib Mechanism of Action
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Caption: Mechanism of Aderbasib in inhibiting tumor growth.

JG26: An ADAM17-Selective Inhibitor with In Vitro
Antiviral Activity

JG26 is described as a selective inhibitor of ADAM17.[8] Its investigation has primarily focused
on its potential role in mitigating SARS-CoV-2 infection.

In Vitro Efficacy of JG26
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Research has shown that 3JG26 can partially inhibit the shedding of the angiotensin-converting
enzyme 2 (ACE2) receptor in Calu-3 human lung cells.[8] ACE2 is the primary receptor for
SARS-CoV-2 entry into host cells, and its shedding is mediated by ADAM17. By reducing the
amount of soluble ACE2, JG26 is thought to limit viral dissemination.[8] In these in vitro
studies, JG26 demonstrated promising antiviral activity against SARS-CoV-2.[8]

In Vivo Efficacy and Toxicity of JG26

There is currently no publicly available information regarding the in vivo efficacy or toxicity of
JG26. The compound's development stage appears to be preclinical, with research focused on

its in vitro effects.

Signaling Pathway Targeted by JG26

The known mechanism of action for JG26 revolves around its selective inhibition of ADAM17,
which in the context of the available research, impacts ACE2 receptor processing.
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JG26 Mechanism of Action (In Vitro)
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Caption: In vitro mechanism of JG26 in reducing SARS-CoV-2 infection.

Experimental Protocols
Aderbasib In Vivo Glioma Xenograft Study

e Cell Line: SU-pcGBM2 pediatric glioblastoma cells.
e Animal Model: NSG (NOD scid gamma) mice.

e Tumor Implantation: Orthotopic xenografts.
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Treatment: Aderbasib administered via intraperitoneal injection.
Dosage: 50 mg/kg.

Dosing Schedule: 5 days per week for 2 weeks, starting four weeks after tumor implantation.

[2]

Formulation: The provided information suggests a potential formulation of 2% DMSO, 2%
Tween 80, 48% PEG300, and 48% water for an injection solution.[2]

JG26 In Vitro SARS-CoV-2 Infection Assay

Cell Line: Calu-3 human lung cells.
Compounds Tested: JG26 and its derivatives.

Assay: Evaluation of the impact on ACE2 surface expression and antiviral efficacy against
SARS-CoV-2 infection.

Key Finding: JG26 resulted in partial inhibition of both ACE2 receptor shedding and SARS-
CoV-2 infection.[8]

Toxicity: None of the tested compounds, including JG26, exhibited cytotoxic effects on Calu-
3 cells at concentrations up to 25 uM.[8]

Data Summary
In Vivo Efficacy of Aderbasib
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In Vitro Efficacy of JG26

Assay Cell Line Key Finding Reference

Partial inhibition of
) ACEZ2 receptor
SARS-CoV-2 Infection  Calu-3 ) [8]
shedding and SARS-

CoV-2 infection

Conclusion

Aderbasib has demonstrated in vivo anti-tumor efficacy in preclinical cancer models, but its
clinical development has been challenged by toxicity. JG26 is a more recently described
ADAML17 inhibitor with promising in vitro antiviral activity against SARS-CoV-2. A direct
comparison of the in vivo efficacy and toxicity of these two compounds is not feasible at this
time due to the lack of published in vivo data for JG26. Further research, including in vivo
studies, is necessary to evaluate the therapeutic potential and safety profile of JG26 and to
enable a direct comparison with other ADAM inhibitors like aderbasib.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Analysis of Aderbasib and JG26: In Vivo
Efficacy and Toxicity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608184+#in-vivo-efficacy-and-toxicity-of-jg26-
compared-to-aderbasib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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